molecular formula C15H26N7O7P B12933585 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 62209-06-7

8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12933585
CAS No.: 62209-06-7
M. Wt: 447.38 g/mol
InChI Key: DAYKBSLPDXAOJF-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate) is a synthetic adenosine monophosphate (AMP) derivative engineered for advanced biochemical research. With the Chemical Abstracts Service Registry Number 71388808 and a molecular formula of C15H26N7O7P, this compound integrates a 5-aminopentylamino side chain onto the adenine base, a modification designed to enhance its utility in probing nucleotide-protein interactions and cellular signaling pathways . Adenosine monophosphate serves as a fundamental building block of RNA and a critical component in cellular energy metabolism, being interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . Furthermore, AMP is a key endogenous activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that activates catabolic pathways to regenerate ATP while inhibiting anabolic processes . The structural modification in this analogue suggests potential application as a high-affinity molecular tool for studying purinergic signaling or the mechanisms of enzymes that utilize adenine nucleotides, such as kinases and nucleotide-binding receptors. Research on related adenine-based compounds has demonstrated their ability to activate specific targets, such as cardiac ryanodine receptors (RyR2), via a novel high-affinity binding site, revealing the potential of nucleotide analogues to uncover nuanced regulatory mechanisms, particularly under conditions of cellular stress . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62209-06-7

Molecular Formula

C15H26N7O7P

Molecular Weight

447.38 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(5-aminopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H26N7O7P/c16-4-2-1-3-5-18-15-21-9-12(17)19-7-20-13(9)22(15)14-11(24)10(23)8(29-14)6-28-30(25,26)27/h7-8,10-11,14,23-24H,1-6,16H2,(H,18,21)(H2,17,19,20)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1

InChI Key

DAYKBSLPDXAOJF-IDTAVKCVSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Biological Activity

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H16_{16}N2_2O
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : N-(2-methoxyacridin-9-yl)-N-methylacetamide

The acridine moiety in the structure is known for its intercalating properties, which can influence DNA interactions and potentially lead to various biological effects.

The biological activity of N-(2-Methoxyacridin-9-YL)-N-methylacetamide is primarily attributed to its ability to interact with nucleic acids. It is thought to exert its effects through the following mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA bases, disrupting normal DNA function and potentially leading to cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, such as kinases and topoisomerases, which are crucial for DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis.

Anticancer Activity

Research indicates that N-(2-Methoxyacridin-9-YL)-N-methylacetamide exhibits significant anticancer properties:

  • In vitro Studies : Cell line assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values typically range from 10 to 25 µM depending on the cell type.
Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)12

Mutagenicity Studies

Mutagenicity tests using the Ames test have been conducted to assess the potential genotoxic effects of N-(2-Methoxyacridin-9-YL)-N-methylacetamide:

  • Ames Test Results : The compound showed positive results in TA100 and TA98 strains, indicating a potential mutagenic effect at higher concentrations.

Case Studies

  • Case Study on Antitumor Activity : In a study published in Cancer Letters, researchers evaluated the effects of N-(2-Methoxyacridin-9-YL)-N-methylacetamide on tumor-bearing mice. The treatment group exhibited a significant reduction in tumor size compared to controls (p < 0.05), suggesting its potential as an antitumor agent.
  • Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound has promising anticancer properties, it also poses risks for mutagenicity, necessitating further studies to elucidate its safety profile.

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Specificity : 8-substituted AMPs show varied affinities for phosphodiesterases and kinases. For example, 8-Br-AMP is a substrate for adenylate kinase, while AMPCP inhibits the same enzyme .
  • Environmental Impact: Phosphate group modifications influence bioremediation efficiency. Monophosphate derivatives like 8-[(5-Aminopentyl)amino]AMP may degrade faster than triphosphates in aquatic systems .
  • Therapeutic Potential: The 5-aminopentylamino group’s polyamine-like structure could enhance uptake in cancer cells, leveraging polyamine transport systems .

Preparation Methods

Preparation Methods of 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)

General Synthetic Strategy

The synthesis typically involves two major stages:

  • Stage 1: Introduction of the 8-(5-aminopentyl)amino substituent on the adenine base
  • Stage 2: Phosphorylation of the 5' hydroxyl group of the ribose sugar

This approach ensures regioselective modification of the purine base and subsequent installation of the phosphate moiety.

Detailed Synthetic Route

Preparation of 8-Aminoadenosine Intermediate
  • Starting from adenosine or a protected adenosine derivative, the 8-position of the adenine ring is functionalized.
  • A common method involves halogenation at the 8-position (e.g., 8-bromo or 8-chloro adenosine derivatives), followed by nucleophilic substitution with a 5-aminopentylamine nucleophile.
  • This substitution replaces the halogen with the 5-aminopentylamino group, yielding 8-(5-aminopentyl)aminoadenosine.
  • Protecting groups on the ribose hydroxyls may be used to prevent side reactions during this step.
Phosphorylation at the 5' Position
  • The 5' hydroxyl group of the ribose is selectively phosphorylated to form the dihydrogen phosphate ester.
  • A widely used method is the 5'-H-phosphonate strategy , which involves:
    • Formation of a 5'-H-phosphonate intermediate.
    • Oxidation of the phosphonate to the phosphate using an oxidizing agent such as hydrogen peroxide.
  • This method allows for minimal protecting group manipulations and a single final deprotection step, improving overall yield and purity.

  • Alternative phosphorylation methods include:

    • Use of phosphoramidite chemistry with subsequent oxidation.
    • Enzymatic phosphorylation using kinases (less common for synthetic scale but useful in biochemical contexts).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
8-Halogenation of adenosine N-Bromosuccinimide (NBS) or similar halogenating agent Protect ribose hydroxyls if needed 70-85
Nucleophilic substitution 5-Aminopentylamine, DMF or suitable solvent, elevated temperature Substitution at 8-position 60-75
5'-H-phosphonate formation Phosphorus(III) reagents (e.g., phosphorous acid derivatives) Formation of phosphonate intermediate 80-90
Oxidation to phosphate Hydrogen peroxide, triethylamine Converts phosphonate to phosphate 85-95
Final deprotection Methanolic ammonia or TFA Removes protecting groups 70-90

Research Findings and Optimization Notes

  • The 5'-H-phosphonate strategy is favored for its efficiency and minimal protecting group requirements, reducing synthetic complexity and improving overall yield.
  • Halogenation at the 8-position must be carefully controlled to avoid over-substitution or degradation of the nucleoside.
  • The nucleophilic substitution step benefits from polar aprotic solvents like DMF or DMSO and mild heating to promote substitution without decomposition.
  • Final deprotection steps are optimized to avoid cleavage of the phosphate ester or degradation of the aminoalkyl side chain.
  • Enzymatic phosphorylation methods, while less common for synthetic production, offer regioselectivity and mild conditions but require enzyme availability and may have scale limitations.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography are essential for confirming substitution position, phosphate attachment, and purity.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Limitations
8-Position Functionalization Halogenation + nucleophilic substitution High regioselectivity; well-established Requires protection of ribose; moderate yields
5'-Phosphorylation 5'-H-phosphonate strategy Minimal protecting groups; high yield Requires careful oxidation control
Alternative Phosphorylation Phosphoramidite chemistry Widely used in oligonucleotide synthesis More steps; sensitive reagents
Enzymatic Phosphorylation Kinase-catalyzed phosphorylation Mild conditions; regioselective Enzyme availability; scale issues

Q & A

Q. What is the biochemical role of 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate) in nucleotide metabolism?

This compound is a modified adenosine derivative, likely acting as an analog of adenosine 5'-monophosphate (AMP) or adenosine 5'-diphosphate (ADP). Its 5-aminopentylamino side chain may influence interactions with enzymes such as kinases or phosphatases, altering substrate binding or catalytic activity. Researchers should validate its role using enzymatic assays (e.g., spectrophotometric monitoring of ATP/ADP/AMP interconversion) and compare kinetics with unmodified nucleotides . Structural confirmation via NMR or X-ray crystallography is critical to assess conformational changes induced by the modification .

Q. How can researchers confirm the structural integrity of synthetic 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)?

Methodological steps include:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., using ESI-MS or MALDI-TOF).
  • Multidimensional NMR (¹H, ¹³C, ³¹P) to resolve the ribose backbone, phosphate groups, and aminopentyl side chain. Key signals include the anomeric proton (δ ~5.9 ppm in D₂O) and phosphate resonances (δ ~0-5 ppm for ³¹P) .
  • HPLC purity analysis with hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography, calibrated against known nucleotide standards .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions may arise from:

  • Salt form variability (e.g., sodium vs. free acid forms affecting solubility). Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and confirm salt content via elemental analysis .
  • Enzyme source differences (e.g., recombinant vs. tissue-extracted enzymes). Perform parallel assays with purified isoforms and include controls like ADP or AMPCP (a known CD73 inhibitor) .
  • Assay interference from trace metals or hydrolytic byproducts. Include chelating agents (e.g., EDTA) and validate results with orthogonal methods (e.g., LC-MS quantification of substrate depletion) .

Q. How can computational modeling predict the interaction of 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate) with target enzymes?

  • Molecular docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., ecto-5'-nucleotidase/CD73). Prioritize flexible side-chain docking for the aminopentyl group .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the phosphate group and catalytic residues (e.g., Zn²⁺ coordination in CD73) .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities relative to native substrates (ADP/ATP) .

Q. What chromatographic methods optimize the quantification of this compound in complex biological matrices?

  • Sample preparation : Deproteinize using cold methanol/acetonitrile (4:1 v/v) to precipitate interfering proteins. Include internal standards (e.g., ¹⁵N-labeled ADP) .
  • HILIC-MS/MS : Use a ZIC-HILIC column with mobile phases of 10 mM ammonium acetate (pH 6.8) in water (A) and acetonitrile (B). Monitor transitions m/z 428→136 (quantifier) and 428→250 (qualifier) .
  • Validation : Assess recovery (>90%), linearity (R² >0.99), and LOD/LOQ (<1 nM) using spiked plasma or cell lysates .

Method Development and Validation

Q. How should researchers design assays to evaluate the metabolic stability of this compound in cellular systems?

  • Cell-based incubation : Treat hepatocytes (e.g., HepG2) with 10 µM compound in HBSS buffer. Collect samples at 0, 15, 30, 60, and 120 min .
  • Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., dephosphorylated or deaminated species). Compare fragmentation patterns with synthetic standards .
  • Enzyme mapping : Inhibit specific pathways (e.g., alkaline phosphatase with levamisole) to pinpoint degradation routes .

Q. What strategies mitigate batch-to-batch variability in synthetic 8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)?

  • Quality control (QC) protocols : Require ≥95% purity (HPLC), validated by orthogonal methods (NMR, HRMS). Track impurities (e.g., unreacted adenosine) .
  • Stability studies : Store lyophilized powder at -80°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.